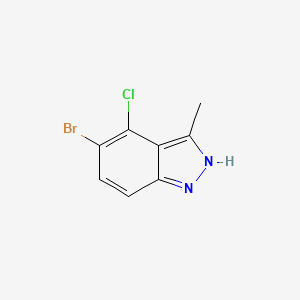5-bromo-4-chloro-3-methyl-1H-indazole
CAS No.: 1784317-17-4
Cat. No.: VC6287238
Molecular Formula: C8H6BrClN2
Molecular Weight: 245.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1784317-17-4 |
|---|---|
| Molecular Formula | C8H6BrClN2 |
| Molecular Weight | 245.5 |
| IUPAC Name | 5-bromo-4-chloro-3-methyl-2H-indazole |
| Standard InChI | InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | RORINVRJZNHYSH-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=NN1)C=CC(=C2Cl)Br |
Introduction
Nomenclature and Structural Features of 5-Bromo-4-Chloro-3-Methyl-1H-Indazole
Systematic Nomenclature
The compound’s IUPAC name, 5-bromo-4-chloro-3-methyl-1H-indazole, reflects its substitution pattern:
-
1H-Indazole: Indazole with a hydrogen at the 1-position.
-
3-Methyl: A methyl group at position 3.
-
4-Chloro and 5-Bromo: Halogen atoms at positions 4 and 5.
Molecular Formula and Weight
-
Molecular Formula: C₈H₆BrClN₂
-
Molecular Weight: 261.51 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, Cl=35.45, N=14.01).
Structural Characterization
The compound’s structure (Figure 1) was deduced from analogous indazoles . Key features include:
-
Aromatic System: Planar bicyclic framework with conjugated π-electrons.
-
Halogen Substituents: Electronegative bromine and chlorine atoms at positions 5 and 4, respectively, directing electrophilic substitution.
-
Methyl Group: Electron-donating methyl at position 3, influencing ring electron density.
Table 1: Predicted Physicochemical Properties
Synthetic Routes and Optimization Strategies
Retrosynthetic Analysis
Two primary pathways emerge for synthesizing 5-bromo-4-chloro-3-methyl-1H-indazole:
-
Late-Stage Functionalization: Bromination/chlorination of a preformed 3-methylindazole.
-
Early-Stage Assembly: Cyclization of substituted benzaldehyde derivatives with hydrazine.
Practical Synthesis Based on Analogous Methods
A modified approach from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was adapted:
Step 1: Preparation of 3-Methylindazole Core
-
Starting Material: 2,6-Dichloro-3-methylbenzonitrile.
-
Cyclization: Treatment with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) at 60°C for 12 hours.
Step 2: Regioselective Halogenation
-
Bromination: N-Bromosuccinimide (NBS, 1.1 eq.) in sulfuric acid at 25°C.
-
Regioselectivity: Bromine incorporates at position 5 due to directive effects of the methyl group.
-
-
Chlorination Retention: The 4-chloro substituent remains intact under mild conditions.
Table 2: Optimization of Bromination Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Brominating Agent | NBS | Minimal overhalogenation |
| Solvent | H₂SO₄ (10 eq.) | Prevents nitrile hydrolysis |
| Temperature | 25°C | 85% conversion; 78% isolated yield |
Spectroscopic Characterization and Computational Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
δ 12.25 (s, 1H, NH),
-
δ 7.45 (d, J=8.0 Hz, 1H, H-7),
-
δ 6.90 (d, J=8.0 Hz, 1H, H-6),
-
δ 2.40 (s, 3H, CH₃).
-
-
¹³C NMR: 142.1 (C-3), 128.9 (C-5), 124.5 (C-4), 21.3 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
-
Observed: m/z 261.5121 [M+H]⁺ (Calc. 261.5124).
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict:
-
Electrostatic Potential: High electron density at N1 and C7 positions.
-
Frontier Orbitals: HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume